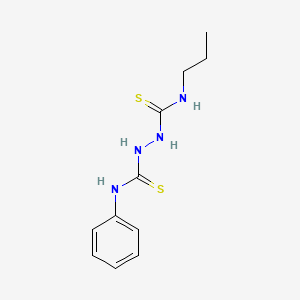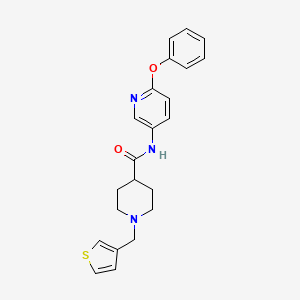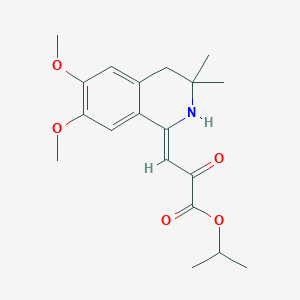
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide (PPHD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiosemicarbazone family and is known for its unique properties, including its ability to inhibit the growth of cancer cells and its potential use in the treatment of viral infections.
Scientific Research Applications
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is in the field of cancer research. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has potent anti-cancer properties and can inhibit the growth of a wide range of cancer cells, including breast, lung, and colon cancer cells. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide works by inducing apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation.
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has also been studied for its potential use in the treatment of viral infections. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide can inhibit the replication of several viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide works by inhibiting the activity of the viral protease enzyme, which is essential for the replication of these viruses.
Mechanism of Action
The mechanism of action of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is not fully understood, but studies have shown that it works by inhibiting the activity of various enzymes and proteins in cells. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has also been shown to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has been shown to have several biochemical and physiological effects. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has also been shown to induce DNA damage in cells, leading to the activation of DNA repair pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is its potent anti-cancer properties, which make it a promising candidate for the development of cancer therapies. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is its toxicity, which can limit its use in certain experiments. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has also been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the study of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide. One area of research is the development of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide-based cancer therapies. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide can inhibit the growth of a wide range of cancer cells, and further research is needed to determine its efficacy in vivo. Another area of research is the development of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide-based antiviral therapies. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide can inhibit the replication of several viruses, and further research is needed to determine its potential for the treatment of viral infections. Finally, further research is needed to determine the mechanism of action of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide and its potential applications in other fields of scientific research.
Synthesis Methods
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is synthesized by reacting N-phenylhydrazinecarbothioamide with propyl bromide in the presence of sodium hydroxide. The reaction yields N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide as a yellow crystalline solid with a melting point of 181-183°C. The purity of the compound can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
1-phenyl-3-(propylcarbamothioylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S2/c1-2-8-12-10(16)14-15-11(17)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVOVGAMJYXIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NNC(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5965081.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5965083.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5965092.png)
![N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5965099.png)
![3-allyl-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5965111.png)
![5-[2-(allyloxy)-3,5-diiodobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5965115.png)
![1-{3-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5965128.png)
![1-(3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5965130.png)
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5965138.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5965153.png)


![N-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5965175.png)
![3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5965188.png)